5-Chloro-3-nitro-1,2-benzenediol
Description
5-Chloro-3-nitro-1,2-benzenediol (CAS: 116313-87-2) is a substituted derivative of 1,2-benzenediol (catechol) featuring chlorine and nitro functional groups at the 5- and 3-positions, respectively. Its molecular formula is C₆H₄ClNO₄, with a molar mass of 189.55 g/mol . The compound’s structure combines two hydroxyl groups in the ortho positions, a nitro group (electron-withdrawing) at position 3, and a chlorine atom (electron-withdrawing and sterically influential) at position 5.
Properties
Molecular Formula |
C6H4ClNO4 |
|---|---|
Molecular Weight |
189.55 g/mol |
IUPAC Name |
5-chloro-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4ClNO4/c7-3-1-4(8(11)12)6(10)5(9)2-3/h1-2,9-10H |
InChI Key |
YUMZFEGWCGNXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 5-chloro-3-nitro-1,2-benzenediol include nitro- and chloro-substituted catechols, dichlorocatechols, and aminoethyl derivatives. Key comparisons are outlined below:
Structural and Physicochemical Properties
*Estimated formula based on structural description in .
Reactivity and Degradation Pathways
- Electrophilic Susceptibility : The nitro and chloro groups in this compound deactivate the benzene ring, making it less prone to electrophilic substitution compared to unsubstituted catechol. In contrast, 4-chloro-1,2-benzenediol (4-chlorocatechol) undergoes rapid oxidative degradation via •OH radicals to form dichlorinated intermediates like 3,5-dichloro-1,2-benzenediol .
- Bond Cleavage : Chlorinated catechols (e.g., 3,5-dichloro-1,2-benzenediol ) exhibit stability under UV irradiation due to strong C-Cl bonds (83–84 kcal·mol⁻¹), while nitro groups may facilitate nitro-reduction pathways under specific conditions .
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